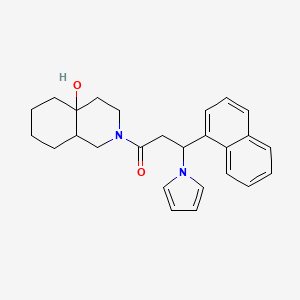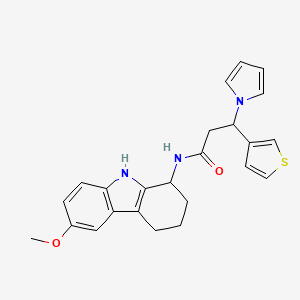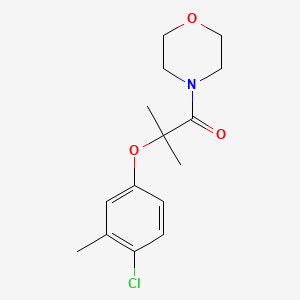
1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propan-1-one” is a complex organic compound that features multiple functional groups, including a hydroxyl group, an isoquinoline ring, a naphthalene ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propan-1-one” likely involves multiple steps, including the formation of the isoquinoline ring, the attachment of the naphthalene and pyrrole rings, and the introduction of the hydroxyl group. Common synthetic routes may include:
Cyclization reactions: to form the isoquinoline ring.
Friedel-Crafts acylation: to attach the naphthalene ring.
Pyrrole synthesis: through condensation reactions.
Hydroxylation: using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: to enhance reaction rates.
Solvents: to dissolve reactants and control reaction environments.
Purification techniques: such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
“1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propan-1-one” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove double bonds or reduce functional groups.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or drug candidate.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of “1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propan-1-one” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: Interaction with specific receptors in biological systems.
Enzyme inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal transduction: Modulation of signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline derivatives: Compounds with similar isoquinoline structures.
Naphthalene derivatives: Compounds containing naphthalene rings.
Pyrrole derivatives: Compounds with pyrrole rings.
Uniqueness
“1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propan-1-one” is unique due to its combination of multiple functional groups and ring structures, which may confer distinct chemical and biological properties.
properties
Molecular Formula |
C26H30N2O2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-naphthalen-1-yl-3-pyrrol-1-ylpropan-1-one |
InChI |
InChI=1S/C26H30N2O2/c29-25(28-17-14-26(30)13-4-3-10-21(26)19-28)18-24(27-15-5-6-16-27)23-12-7-9-20-8-1-2-11-22(20)23/h1-2,5-9,11-12,15-16,21,24,30H,3-4,10,13-14,17-19H2 |
InChI Key |
QOWFWBDEKGRBJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCN(CC2C1)C(=O)CC(C3=CC=CC4=CC=CC=C43)N5C=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10979529.png)
![2'-(butan-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10979536.png)
![6-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10979542.png)

![2-(4-chloro-3-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide](/img/structure/B10979552.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide](/img/structure/B10979554.png)
![2-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B10979559.png)
![N-(1H-indol-6-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10979560.png)

![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B10979572.png)

![N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10979596.png)
![N-[2-(4-hydroxyphenyl)ethyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B10979600.png)
![[4-(Cyclopentyloxy)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10979601.png)